![molecular formula C13H17N3O B2568576 N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034396-73-9](/img/structure/B2568576.png)
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as PEC, has been a topic of interest in medicinal chemistry. A study published in Molecules described the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .Scientific Research Applications
- N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide derivatives have shown promising antiviral activity. For instance, compounds containing five-membered heteroaryl amines exhibit significant antiviral effects against viruses like Newcastle disease virus . Further modifications of these amines could lead to potential antiviral therapeutics.
- The compound’s structure plays a crucial role in its fungicidal activity. For example, optimal pyridine and pyrimidine groups (e.g., 5-CF3 and 2-CH3-5-Cl-6-CHF2, respectively) enhance its efficacy against fungi . Understanding the structure-activity relationship can guide the design of more potent fungicides.
- Some derivatives of N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide exhibit better anti-fibrosis activity than existing drugs. Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results in inhibiting fibrosis .
- Developing efficient synthetic methods for this compound is valuable. Researchers have explored various routes, including C–C bond cleavage and oxidative amidation, to access N-(pyridin-2-yl)amides and related structures . These methods contribute to the broader field of organic synthesis.
Antiviral Activity
Fungicidal Properties
Anti-Fibrotic Agents
Synthetic Methodology
properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-4-2-1-3-5-12)16-7-6-11-8-14-10-15-9-11/h1-2,8-10,12H,3-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAACFJIPQYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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